N-(3-ethylphenyl)ethanesulfonamide
Description
N-(3-ethylphenyl)ethanesulfonamide is an organic compound belonging to the sulfonamide class, characterized by an ethanesulfonamide group (-SO₂NH₂) attached to a 3-ethylphenyl moiety. Sulfonamides are widely studied for their diverse applications, including medicinal chemistry, enzyme inhibition, and material science. The ethyl substituent on the phenyl ring introduces steric bulk and electron-donating resonance (EDR) effects, influencing the compound’s physicochemical properties, reactivity, and biological interactions.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-(3-ethylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-9-6-5-7-10(8-9)11-14(12,13)4-2/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
LKKSUBJTWLXAMW-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)CC |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(3-ethylphenyl)ethanesulfonamide with four structurally related sulfonamides, highlighting key differences in substituents, molecular weight, and functional groups:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Groups Present |
|---|---|---|---|---|
| This compound | C10H15NO2S | 213.30 | 3-ethylphenyl | Ethanesulfonamide, aromatic ring |
| N-(3-acetylphenyl)ethanesulfonamide [14] | C10H13NO3S | 227.28 | 3-acetylphenyl | Ethanesulfonamide, ketone |
| N-(3-chloro-4-methylphenyl)methanesulfonamide [12] | C8H10ClNO2S | 219.69 | 3-chloro, 4-methylphenyl | Methanesulfonamide, halogen, methyl |
| CBiPES [8] | C21H21N3O2S | 379.48 | 4’-cyano-biphenyl, 3-pyridinylmethyl | Ethanesulfonamide, cyano, pyridine |
| N-(3-(hydroxymethyl)phenyl)ethanesulfonamide [10] | C9H13NO3S | 215.27 | 3-hydroxymethylphenyl | Ethanesulfonamide, hydroxyl |
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The ethyl group in this compound is an EDR group, reducing the acidity of the sulfonamide NH proton compared to electron-withdrawing groups (EWGs) like acetyl (-COCH₃) or chloro (-Cl).
- Steric Effects: The ethyl group introduces moderate steric hindrance, which may influence binding affinity to enzymatic pockets. In contrast, bulkier groups like the 4’-cyano-biphenyl in CBiPES () likely enhance target specificity but reduce solubility . Hydroxymethyl groups () improve aqueous solubility but may limit blood-brain barrier (BBB) penetration compared to hydrophobic ethyl groups .
Crystallographic and Stability Considerations
- Substituents significantly impact molecular packing. For instance, N-(aryl)methanesulfonamides () with EWGs exhibit tighter crystal packing and higher melting points compared to EDR-substituted analogs. The ethyl group in this compound may result in lower melting points and improved solubility in organic solvents .
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